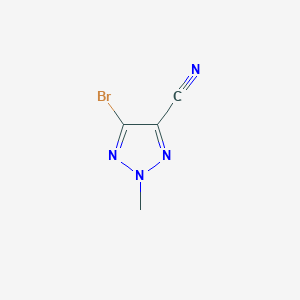
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a cyano group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole ring can undergo cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in the substitution reactions.
Oxidized and Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be obtained.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. For example, some derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, making them potential candidates for the treatment of neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemicals. Its versatility makes it valuable in different industrial applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of various biological pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . Additionally, the compound’s anti-inflammatory properties are associated with the inhibition of the NF-kB inflammatory pathway .
Comparaison Avec Des Composés Similaires
4,5-Dibromo-2H-1,2,3-triazole: This compound has two bromine atoms at the 4 and 5 positions and is used in similar applications.
2-Methyl-4-phenylsulfanyl-2H-1,2,3-triazole: This compound has a phenylsulfanyl group at the 4-position and is used in the synthesis of various derivatives.
4- (5-methyl-1- (p -tolyl)-1 H -1,2,3-triazol-4-yl)thiazol-2-amine: This compound has a thiazole ring fused to the triazole ring and is used in medicinal chemistry.
Uniqueness: The presence of the cyano group at the 4-position and the bromine atom at the 5-position makes 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other triazole derivatives.
Propriétés
Formule moléculaire |
C4H3BrN4 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
5-bromo-2-methyltriazole-4-carbonitrile |
InChI |
InChI=1S/C4H3BrN4/c1-9-7-3(2-6)4(5)8-9/h1H3 |
Clé InChI |
MDHXAHRQKRDVOG-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(C(=N1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


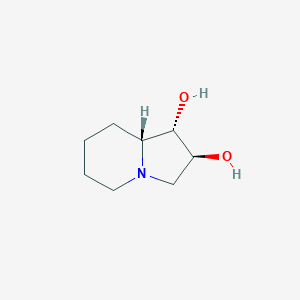
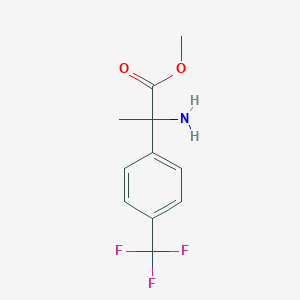
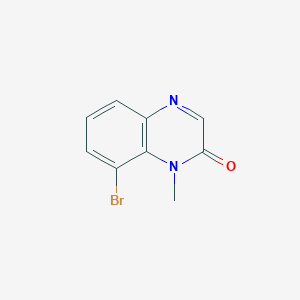
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
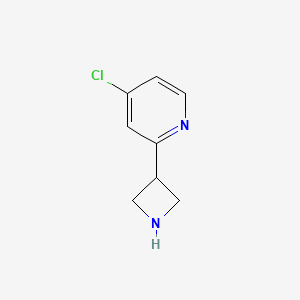
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
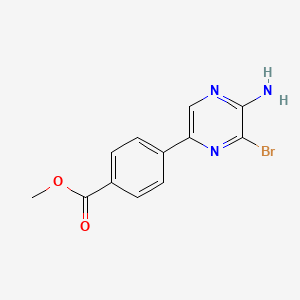
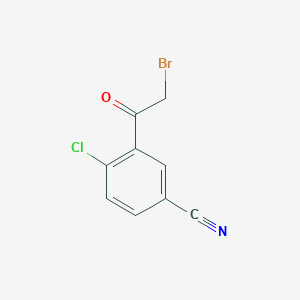

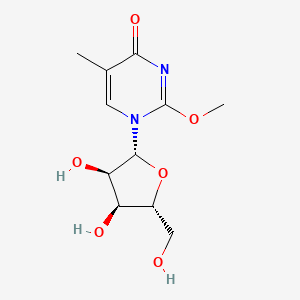
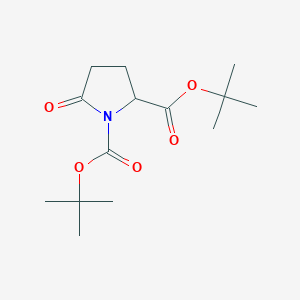

![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
